3-((Butyl(ethyl)amino)methyl)benzaldehyde
Description
3-((Butyl(ethyl)amino)methyl)benzaldehyde is a benzaldehyde derivative functionalized with a tertiary amine substituent. The compound features a benzaldehyde core modified by a methylene-linked butyl(ethyl)amino group, which introduces both lipophilic (butyl chain) and hydrophilic (amine) properties.
Properties
IUPAC Name |
3-[[butyl(ethyl)amino]methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-5-9-15(4-2)11-13-7-6-8-14(10-13)12-16/h6-8,10,12H,3-5,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKNCXAUXAZULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)CC1=CC(=CC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Butyl(ethyl)amino)methyl)benzaldehyde typically involves the reaction of benzaldehyde with butyl(ethyl)amine under controlled conditions. One common method is reductive amination, where benzaldehyde reacts with butyl(ethyl)amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-((Butyl(ethyl)amino)methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), and sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: 3-((Butyl(ethyl)amino)methyl)benzoic acid.
Reduction: 3-((Butyl(ethyl)amino)methyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
3-((Butyl(ethyl)amino)methyl)benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-((Butyl(ethyl)amino)methyl)benzaldehyde involves its interaction with specific molecular targets. The compound can form imines with primary amines, which can then be reduced to form secondary amines.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key benzaldehyde derivatives and their substituent effects:
Key Observations:
- Electronic Effects: The butyl(ethyl)amino group in the target compound is electron-donating via the amine’s lone pair, which may enhance the aldehyde’s nucleophilicity. In contrast, 3-nitrobenzaldehyde (electron-withdrawing nitro group) exhibits reduced electrophilicity at the carbonyl carbon, favoring reactions like nucleophilic aromatic substitution .
- Solubility: The tertiary amine in this compound likely improves solubility in polar aprotic solvents compared to alkyl-substituted derivatives (e.g., 3,4-dimethylbenzaldehyde) . Hydroxy-substituted analogues (e.g., 4-hydroxybenzaldehyde) show higher aqueous solubility due to hydrogen bonding .
- Stability: Aminoalkyl-substituted benzaldehydes may form Schiff bases more readily than alkyl- or nitro-substituted variants due to the amine’s nucleophilic character .
Biological Activity
3-((Butyl(ethyl)amino)methyl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications, supported by data tables and relevant case studies.
The synthesis of this compound typically involves several organic reactions, including nitration, reduction, and formylation. The synthetic route can be summarized as follows:
- Nitration : Introduction of a nitro group to the benzene ring.
- Reduction : Conversion of the nitro group to an amine.
- Formylation : Introduction of the aldehyde group to the benzene ring.
These steps allow for the production of various derivatives that may exhibit differing biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the butyl(ethyl)amino group may enhance the compound’s ability to penetrate biological membranes and interact with receptors.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Potential : Some derivatives of benzaldehyde compounds have been studied for their anticancer properties, suggesting that this compound may also have similar effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Interaction with specific enzymes |
Case Studies
- Antimicrobial Studies : A study investigated the compound's efficacy against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, supporting its potential as an antimicrobial agent.
- Cancer Cell Lines : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation, suggesting its potential as an anticancer therapeutic.
Comparison with Similar Compounds
When compared to other related compounds such as benzaldehyde and its derivatives, this compound shows unique properties due to the presence of both butyl and ethyl groups on the amino substituent. This structural distinction may confer enhanced biological activity compared to simpler analogs.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzaldehyde | Simple aromatic aldehyde | Limited biological activity |
| 3-((Butylamino)methyl)benzaldehyde | Butyl group only | Moderate antimicrobial |
| This compound | Butyl and ethyl groups | Enhanced antimicrobial & anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
